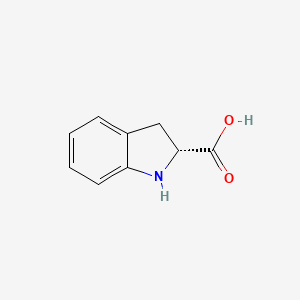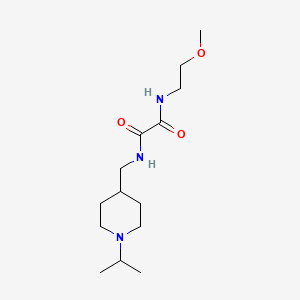
2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide: is an organic compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol . It is characterized by the presence of a cyano group, a pyridine ring, and a thioamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide typically involves the reaction of 3-pyridinecarboxaldehyde with malononitrile and elemental sulfur in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is used as an intermediate in the synthesis of more complex organic molecules . Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential in biological studies, particularly in the development of antiproliferative agents . It has been investigated for its ability to inhibit the growth of cancer cells .
Industry: In the industrial sector, it can be used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide exerts its effects involves its interaction with specific molecular targets . For instance, in antiproliferative studies, it has been shown to inhibit certain enzymes and pathways critical for cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Cyano-3-(pyridin-4-yl)prop-2-enethioamide
- 2-Cyano-3-(pyridin-2-yl)prop-2-enethioamide
- 2-Cyano-3-(quinolin-3-yl)prop-2-enethioamide
Uniqueness: 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets . This makes it a valuable compound for specific synthetic and biological applications .
Properties
IUPAC Name |
(Z)-2-cyano-3-pyridin-3-ylprop-2-enethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSDADFWVJVLIG-YWEYNIOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C#N)\C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)




![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406085.png)

